N-Hydroxy-4-methylpiperidine-1-carboximidamide
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Overview
Description
N-Hydroxy-4-methylpiperidine-1-carboximidamide is a heterocyclic compound with the molecular formula C7H15N3O. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-methylpiperidine-1-carboximidamide typically involves the reaction of 4-methylpiperidine with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-methylpiperidine-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines .
Scientific Research Applications
N-Hydroxy-4-methylpiperidine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and other biological processes.
Medicine: Research into potential therapeutic applications, including drug development, utilizes this compound.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-methylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and the associated biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-1-methylpiperidine-4-carboximidamide
- N-Hydroxy-4-methylpiperidine-1-carboxamide
- N-Hydroxy-4-methylpiperidine-1-carbothioamide
Uniqueness
N-Hydroxy-4-methylpiperidine-1-carboximidamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in synthetic applications .
Properties
Molecular Formula |
C7H15N3O |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N'-hydroxy-4-methylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c1-6-2-4-10(5-3-6)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) |
InChI Key |
GGHFDZGENJOGQE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CCN(CC1)/C(=N/O)/N |
Canonical SMILES |
CC1CCN(CC1)C(=NO)N |
Origin of Product |
United States |
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